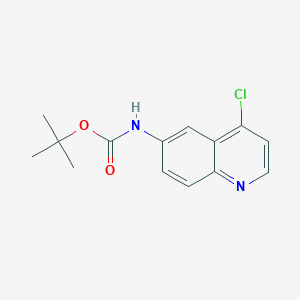

叔丁基4-氯喹啉-6-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-chloroquinolin-6-ylcarbamate is a compound that is likely to be of interest in the field of medicinal chemistry due to its structural similarity to various biologically active quinoline derivatives. While the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods discussed could provide valuable insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions that may include condensation, cyclodehydration, and functional group transformations. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotics, was achieved through condensation followed by cyclodehydration and hydrolysis . Similarly, tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate was synthesized using acid chlorides and triethylamine in dichloromethane . These methods could potentially be adapted for the synthesis of tert-butyl 4-chloroquinolin-6-ylcarbamate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the structure of 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone was determined by single-crystal X-ray diffraction analysis . This technique could be employed to determine the precise molecular structure of tert-butyl 4-chloroquinolin-6-ylcarbamate, ensuring the correct placement of substituents and the overall conformation of the molecule.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which may include interactions with other functional groups or the formation of new bonds. The reactivity of such compounds can be influenced by the presence of tert-butyl groups, as seen in the use of tert-butoxycarbonylation reagents for the modification of amines and phenols . Understanding the reactivity of tert-butyl 4-chloroquinolin-6-ylcarbamate would require detailed studies of its chemical behavior under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be influenced by the presence of substituents like tert-butyl and chloro groups. For instance, the introduction of tert-butyl groups can increase the steric bulk and potentially affect the compound's solubility and melting point. The characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments is an example of how advanced spectroscopic techniques can be used to understand the properties of such compounds .

科学研究应用

抗疟疾药物开发

叔丁基4-氯喹啉-6-基氨基甲酸酯及其衍生物已被研究其在抗疟疾药物开发中的潜力。一个值得注意的例子是异喹啉-N-叔丁基(GSK369796),它通过公私合作开发,对恶性疟原虫和啮齿动物疟疾寄生虫表现出优异的活性。该分子因其药代动力学和药效学特性而被选中,标志着4-氨基喹啉抗疟疾药物开发中的重要一步 (O’Neill et al., 2009).

结构和化学分析

相关化合物的分子结构,例如5,7-二(叔丁基)-2-(6,8-二甲基-4-氯喹啉-2-基)-3-羟基托品,已通过X射线衍射分析确定。这些研究有助于我们了解叔丁基4-氯喹啉-6-基氨基甲酸酯衍生物的结构和化学性质 (Tkachev et al., 2016).

合成和反应性研究

已经对叔丁基4-氯喹啉-6-基氨基甲酸酯衍生物的合成和反应性进行了研究。例如,从5-氨基-4-氯喹啉合成螺[6-氮杂酰亚胺-2,4'-环己-2',5'-二烯]-1'-酮衍生物的研究揭示了它们在溶液中的光致变色和热致变色性质,为有机化学和材料科学领域做出了贡献 (Komissarov et al., 1997).

未来方向

属性

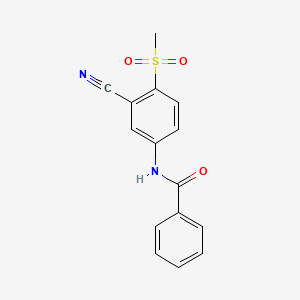

IUPAC Name |

tert-butyl N-(4-chloroquinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPTVTZQAGQHLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-chloroquinolin-6-ylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)

![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)

![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)

![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)

![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)